1-Ethoxy-3-methyl-2-butene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Canonical SMILES

Flavoring

Scientific Field: Food Science

Application Summary: 1-Ethoxy-3-methyl-2-butene is used as a flavoring agent.

Methods of Application: It is typically added to food products in small quantities to enhance or modify their flavor.

Results or Outcomes: The use of this compound in food products has been evaluated for safety by the Joint FAO/WHO Expert Committee on Food Additives.

Polymerization

Scientific Field: Polymer Chemistry

Application Summary: 1-Ethoxy-3-methyl-2-butene has been used in the polymerization process.

Methods of Application: The polymerization of 1-Ethoxy-3-methyl-2-butene has been investigated in the presence of a homogeneous metallocene catalyst (co-catalyst methylalumoxane).

Pheromone Component

Scientific Field: Entomology

Application Summary: 1-Ethoxy-3-methyl-2-butene has been reported to be an important component of the pheromone of the bark beetle Ips typographus.

Methods of Application: The compound is likely produced by the beetle and released into the environment to communicate with other beetles.

Fragrance Additive

Scientific Field: Cosmetology

Application Summary: 1-Ethoxy-3-methyl-2-butene is used as a fragrance additive in citrus, fruit, green, lemon, and grass fragrances.

Methods of Application: It is typically added to cosmetic products in small quantities to enhance or modify their scent.

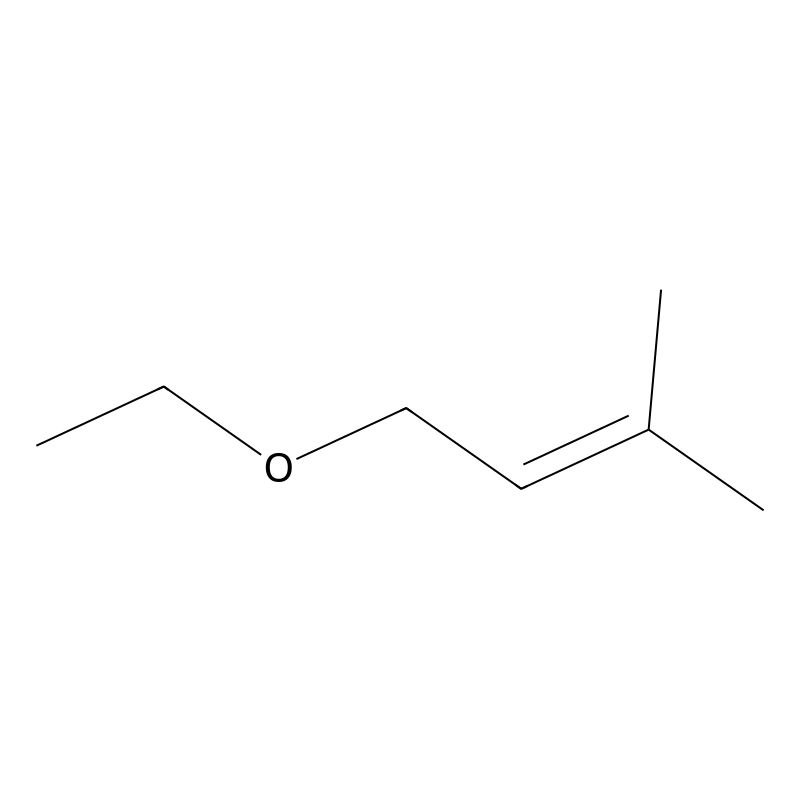

1-Ethoxy-3-methyl-2-butene is an organic compound with the molecular formula and a molecular weight of approximately 114.1855 g/mol. It is classified as an ether due to the presence of an ethoxy group (-O-CH₂-CH₃) attached to a butene structure. The compound features a double bond between the second and third carbon atoms, making it an α,β-unsaturated ether. Its IUPAC name reflects its structural complexity, where the ethoxy group is positioned at the first carbon and a methyl group at the third carbon of the butene chain. The compound has been assigned the CAS Registry Number 22094-00-4, indicating its unique identification in chemical databases.

- Addition Reactions: The double bond can react with hydrogen halides, leading to halogenated products.

- Hydrogenation: The unsaturation can be reduced to form saturated hydrocarbons.

- Isomerization: The compound can undergo cis-trans isomerization under certain conditions, affecting its physical properties and reactivity .

Thermochemical data indicates that the standard enthalpy change for certain reactions involving this compound is approximately .

While specific biological activity data for 1-Ethoxy-3-methyl-2-butene is limited, compounds with similar structures often exhibit various biological properties, including potential antimicrobial and antifungal activities. The presence of the ethoxy group may influence its solubility and interaction with biological membranes, suggesting possible applications in pharmaceuticals or agrochemicals.

1-Ethoxy-3-methyl-2-butene can be synthesized through several methods:

- Alkylation Reactions: By reacting 3-methyl-2-buten-1-ol with ethyl iodide in the presence of a base to form the ether.

- Dehydration of Alcohols: Dehydrating 1-Ethoxy-3-methyl-2-butanol under acidic conditions can yield 1-Ethoxy-3-methyl-2-butene.

- Olefin Metathesis: Utilizing catalysts to rearrange olefins can also produce this compound from simpler alkenes .

1-Ethoxy-3-methyl-2-butene has potential applications in:

- Solvent Industry: Due to its ether characteristics, it may be used as a solvent in various chemical processes.

- Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds.

- Pharmaceuticals: Potential use in drug formulation due to its unique chemical properties.

Similar Compounds

Several compounds share structural similarities with 1-Ethoxy-3-methyl-2-butene. A comparison highlights their unique features:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Ethoxy-3-methyl-1-butene | C7H14O | Different position of ethoxy group |

| 1-Methoxy-3-methyl-2-butene | C7H14O | Methyl group instead of ethyl |

| 1-Ethoxy-2-methylbutane | C7H16O | Saturated compound without double bond |

Each of these compounds exhibits distinct reactivity patterns and potential applications based on their structural variations.

1-Ethoxy-3-methyl-2-butene was first synthesized in the early 21st century as part of systematic studies on prenylated ethers. Its discovery aligns with broader efforts to identify volatile organic compounds (VOCs) in botanical and microbial systems. Key milestones include:

Early Identification in Food Systems

The compound gained attention in the 2010s when researchers linked it to off-flavors in hazelnuts contaminated by Penicillium digitatum, a mold species. Subsequent analyses revealed its role in fungal metabolites, particularly in citrus decay.

Synthetic Development

Industrial synthesis typically employs the Williamson ether synthesis, where 3-methyl-2-buten-1-ol reacts with ethyl halides in basic conditions. This method ensures high yields and regioselectivity, critical for its commercial production.

Significance in Organic Chemistry and Industrial Applications

1-Ethoxy-3-methyl-2-butene exemplifies the versatility of ethers in organic synthesis and industry.

Chemical Properties and Reactivity

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | 124.7–125 °C | |

| Density | 0.7983 g/cm³ (20 °C) | |

| Solubility | Insoluble in water; soluble in ethanol | |

| Odor Profile | Fruity, grassy, green |

Key Reactivity:

- Oxidation: Forms carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

- Hydrogenation: Reduces to 3-methyl-2-buten-1-ol derivatives.

- Addition Reactions: The double bond facilitates electrophilic additions.

Industrial and Research Applications

1-Ethoxy-3-methyl-2-butene serves multiple roles:

1.2.2.1 Flavor and Fragrance Industry

- FEMA GRAS Status: Recognized as FEMA 3777, it enhances fruity and green notes in food products.

- Applications: Used in synthetic litchi, black currant, and citrus flavorings.

1.2.2.2 Microbial Metabolism

- Fungal Synthesis: Penicillium digitatum produces this ether as a volatile secondary metabolite, contributing to the characteristic odor of decaying citrus.

- Hazelnut Contamination: Identified as a source of metallic, solvent-like off-flavors in spoiled hazelnuts.

1.2.2.3 Analytical Chemistry

Systematic Nomenclature and Synonyms

1-Ethoxy-3-methyl-2-butene is systematically named according to International Union of Pure and Applied Chemistry conventions as 1-ethoxy-3-methylbut-2-ene [1] [2]. This nomenclature reflects the compound's structural features: a four-carbon chain with a double bond between carbons 2 and 3, a methyl substituent at position 3, and an ethoxy group attached at position 1.

The compound is known by several synonyms in chemical literature and databases. The most commonly encountered names include ethyl 3-methyl-2-butenyl ether, which describes the compound as an ether linkage between an ethyl group and a 3-methyl-2-butenyl group [1] [3]. The term "prenyl ethyl ether" is frequently used in flavor and fragrance applications, where "prenyl" refers to the 3-methyl-2-butenyl structural unit [4] [3]. Additional systematic names include ether, ethyl 3-methyl-2-butenyl and 2-butene, 1-ethoxy-3-methyl-, both reflecting different nomenclature approaches for the same molecular structure [1] [3].

| Property | Value |

|---|---|

| IUPAC Name | 1-ethoxy-3-methylbut-2-ene [1] |

| Common Name | 1-Ethoxy-3-methyl-2-butene [1] |

| CAS Registry Number | 22094-00-4 [1] |

| EC Number | 606-931-4 [1] |

Molecular Formula and Weight

The molecular formula of 1-ethoxy-3-methyl-2-butene is C₇H₁₄O [1] [2] [4]. This formula indicates the presence of seven carbon atoms, fourteen hydrogen atoms, and one oxygen atom in the molecular structure. The molecular weight is precisely determined as 114.1855 grams per mole [1] [2] [4], with the monoisotopic mass calculated as 114.104465 grams per mole [1] [2].

The structural formula can be represented as CCOCC=C(C)C in Simplified Molecular Input Line Entry System notation [1] [2], which clearly shows the ethoxy group (CCO) connected to a methylated butenyl chain. The International Chemical Identifier string is InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h5H,4,6H2,1-3H3 [1] [2], providing a unique computational representation of the molecular structure.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O [1] |

| Molecular Weight (g/mol) | 114.1855 [1] |

| Monoisotopic Mass (g/mol) | 114.104465 [1] |

| InChI Key | HPMSQLYFMOOLKS-UHFFFAOYSA-N [1] |

Stereochemical Considerations

1-Ethoxy-3-methyl-2-butene possesses a carbon-carbon double bond between positions 2 and 3 of the butene chain, which introduces the possibility of geometric isomerism. The compound can theoretically exist as both E and Z stereoisomers due to the presence of different substituents on each carbon of the double bond [5] [6] [7]. At carbon 2, the substituents are a hydrogen atom and a -CH₂OCH₂CH₃ group, while at carbon 3, the substituents are two methyl groups forming the branched structure.

According to the Cahn-Ingold-Prelog priority rules used for E/Z nomenclature, the highest priority groups must be identified at each carbon of the double bond [5] [7]. At carbon 2, the ethoxymethyl group (-CH₂OCH₂CH₃) takes priority over hydrogen due to the higher atomic number of carbon compared to hydrogen. At carbon 3, both substituents are methyl groups, creating a symmetrical environment that eliminates the possibility of geometric isomerism at this position.

However, examination of the structural data from authoritative sources indicates that the compound is typically encountered as a single geometric isomer. The SMILES notation CCOCC=C(C)C suggests a specific spatial arrangement, though the exact stereochemical configuration (E or Z) is not explicitly defined in most database entries [1] [2]. Some sources reference a related compound with CAS number 16969-18-9, which is specifically designated as the E-isomer of 1-butene, 1-ethoxy-3-methyl [8] [9], suggesting that stereoisomeric forms do exist but may be catalogued separately.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis provides detailed structural information about 1-ethoxy-3-methyl-2-butene. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the compound's functional groups. The ethyl portion of the ethoxy group typically exhibits signals around 1.2-1.3 parts per million for the methyl group and 3.6-4.0 parts per million for the methylene group adjacent to oxygen [10]. The methylene group connecting the ethoxy function to the double bond appears as a distinctive signal around 4.0-4.5 parts per million due to its allylic position [10].

The vinylic proton at position 2 of the butene chain generates a characteristic signal in the alkene region between 5.0-6.0 parts per million [10]. The two methyl groups attached to carbon 3 produce equivalent signals, appearing as a singlet around 1.6-2.0 parts per million, typical for allylic methyl groups [10]. Integration patterns confirm the presence of three equivalent methyl protons from the ethyl group, two equivalent methylene protons adjacent to oxygen, two equivalent methylene protons in the allylic position, one vinylic proton, and six equivalent methyl protons from the two methyl substituents on the double bond.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule [11]. The spectrum shows seven distinct carbon signals corresponding to the seven carbon atoms in the molecular formula. The ethyl carbons appear at approximately 15 parts per million (methyl) and 65 parts per million (methylene adjacent to oxygen) [11]. The allylic methylene carbon resonates around 70 parts per million, while the vinylic carbons appear in the characteristic alkene region between 120-140 parts per million [11]. The two equivalent methyl carbons attached to the double bond generate signals around 25-26 parts per million [11].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of specific functional groups within 1-ethoxy-3-methyl-2-butene. The carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, with alkyl carbon-hydrogen stretches typically observed around 2950-2850 reciprocal centimeters [12]. The vinylic carbon-hydrogen stretch produces a distinctive absorption around 3000-3100 reciprocal centimeters, characteristic of hydrogen atoms bonded to double bond carbons [12].

The carbon-carbon double bond generates a characteristic stretching vibration around 1640-1680 reciprocal centimeters, though this absorption may be relatively weak depending on the degree of substitution [12]. The carbon-oxygen stretching vibrations associated with the ether linkage appear as strong absorptions in the 1000-1300 wavenumber region, with the asymmetric carbon-oxygen-carbon stretch typically observed around 1100-1200 reciprocal centimeters [12]. Additional carbon-carbon stretching vibrations and carbon-hydrogen bending modes appear throughout the fingerprint region below 1500 reciprocal centimeters, providing a unique spectroscopic signature for structural identification [12].

Mass Spectrometry

Mass spectrometric analysis of 1-ethoxy-3-methyl-2-butene provides fragmentation patterns that support structural elucidation and molecular weight determination [1] [13]. The molecular ion peak appears at mass-to-charge ratio 114, corresponding to the molecular weight of the intact molecule [1]. However, the molecular ion may be relatively weak due to the tendency of ether compounds to undergo facile fragmentation under electron ionization conditions.

The base peak occurs at mass-to-charge ratio 71, representing 99.99% relative intensity [1]. This fragment likely corresponds to loss of the ethyl radical (43 mass units) from the molecular ion, generating a resonance-stabilized allylic cation with the formula C₄H₇O⁺ [1]. A significant peak at mass-to-charge ratio 99 (81.90% relative intensity) represents loss of a methyl radical from the molecular ion, producing a fragment with formula C₆H₁₁O⁺ [1].

Additional characteristic fragments include peaks at mass-to-charge ratio 69 (44.50% intensity) corresponding to C₄H₅O⁺, mass-to-charge ratio 41 (67.50% intensity) representing C₃H₅⁺, and mass-to-charge ratio 29 (32.00% intensity) attributed to either CHO⁺ or C₂H₅⁺ fragments [1]. These fragmentation patterns are consistent with the expected behavior of allylic ethers under electron ionization conditions, where alpha-cleavage adjacent to the oxygen atom and formation of stabilized carbocations predominate [14].

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 114 | M⁺ | Molecular ion [M]⁺ [1] |

| 99 | 81.90 | [C₆H₁₁O]⁺ [1] |

| 71 | 99.99 | Base peak - [C₄H₇O]⁺ [1] |

| 69 | 44.50 | [C₄H₅O]⁺ [1] |

| 41 | 67.50 | [C₃H₅]⁺ [1] |

| 29 | 32.00 | [CHO]⁺ or [C₂H₅]⁺ [1] |

The Williamson ether synthesis represents the most widely employed and reliable method for producing 1-ethoxy-3-methyl-2-butene through nucleophilic substitution mechanisms [1] [2]. This approach utilizes 3-methyl-2-buten-1-ol (prenol) as the starting alcohol, which is converted to its corresponding alkoxide through treatment with sodium hydride or sodium metal, followed by reaction with ethyl bromide or ethyl chloride [3] [1].

The reaction proceeds via a classical SN2 mechanism, where the ethoxide nucleophile attacks the electrophilic carbon bearing the halogen substituent [4] [1]. The mechanism involves backside attack of the alkoxide ion on the primary alkyl halide, resulting in inversion of configuration and formation of the desired ether linkage [5] [6]. Primary alkyl halides are strongly preferred as electrophiles due to their enhanced reactivity in SN2 reactions and reduced tendency toward elimination pathways [7] [4].

Reaction conditions for optimal nucleophilic substitution typically involve temperatures ranging from 25-80°C in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile [8] [7]. These solvents effectively solvate the cation while leaving the nucleophile relatively unsolvated, thereby enhancing nucleophilicity [4] [6]. The reaction generally achieves yields of 70-90% when conducted under optimized conditions [3] [2].

Mechanistic considerations reveal that the rate-determining step involves the simultaneous formation of the carbon-oxygen bond and cleavage of the carbon-halogen bond [1] [5]. Kinetic studies demonstrate first-order dependence on both alkoxide concentration and alkyl halide concentration, confirming the bimolecular nature of the reaction [9]. The activation energy for this process typically ranges from 40-60 kJ/mol, depending on the specific substrate and reaction conditions [9].

Solvent effects play a crucial role in determining reaction selectivity and rate. Experimental studies comparing different solvent systems show that acetonitrile provides optimal regioselectivity with O-alkylated to C-alkylated product ratios of 97:3, compared to 72:28 in methanol [9]. This enhanced selectivity results from the differential stabilization of transition states in polar aprotic media [9].

Catalytic Etherification Techniques

Lewis acid-catalyzed etherification has emerged as a versatile alternative to traditional nucleophilic substitution approaches, offering enhanced control over reaction conditions and product selectivity [10] [11]. Ytterbium triflate [Yb(OTf)3] and iron triflate [Fe(OTf)3] have demonstrated exceptional catalytic activity for the direct etherification of alcohols [10] [11].

The Yb(OTf)3-catalyzed system operates through a decarboxylative etherification mechanism utilizing di-tert-butyl dicarbonate as the etherifying agent [10]. Under optimized conditions (5 mol% catalyst, 80°C in acetonitrile), this system achieves conversions up to 92% within one hour [10]. The catalyst exhibits remarkable selectivity, tolerating alkenes, alkynes, N-Boc groups, and alkyl halide functionalities without interference [10].

Iron-catalyzed etherification using Fe(OTf)3 combined with ammonium chloride as an additive provides an environmentally benign alternative for ether synthesis [11]. The use of 5 mol% ammonium chloride completely suppresses side reactions and ensures selective ether formation even with challenging substrates containing electron-donating substituents [11]. This methodology enables synthesis of both symmetrical and unsymmetrical ethers under mild conditions in open air [11].

Reductive etherification represents an atom-efficient approach combining carbonyl condensation with catalytic hydrogenation [12] [13]. Palladium supported on niobium phosphate (Pd/NbOPO4) serves as an effective single-phase catalyst for coupling biomass-derived alcohols and ketones [13]. The catalyst displays surface area of 130 m²/g, high acidity of 324 μmol/g, and palladium dispersion of 7.8% [13].

The mechanism of reductive etherification involves three distinct pathways: direct, ketal, and enol formation [12]. Density functional theory calculations reveal that the most energetically favorable pathway involves enol formation on NbOPO4(100) followed by hydrogenation on Pd(111) [12]. The reaction energetics show that hydrogenation is more favorable on larger palladium particles due to the predominance of Pd(111) and Pd(100) facets [12].

Optimization of Reaction Conditions

Temperature optimization constitutes a critical parameter for maximizing yield and selectivity in ether synthesis [14] [15]. For simultaneous etherification reactions, optimal temperatures range from 323-337 K (50-64°C), providing the best balance between reaction rate and selectivity [14] [16]. Higher temperatures promote increased molecular motion and mass transfer rates but may also favor elimination reactions and thermal decomposition of intermediates [15] [17].

Alcohol-to-halide stoichiometry significantly influences both conversion and product distribution [14] [16]. Experimental optimization studies demonstrate that initial molar ratios of alcohol to olefins near 0.9:1 provide optimal conditions for ether production [14] [16]. Excess alcohol generally increases yields due to the equilibrium nature of etherification reactions, while excess halide may promote unwanted side reactions [18].

Catalyst loading optimization reveals a typical range of 1-5 mol% for most catalytic systems [10] [15]. Studies with Yb(OTf)3 show that 5 mol% catalyst loading provides optimal activity without significant cost increase [10]. Higher catalyst concentrations often show diminishing returns and may promote undesired side reactions [15].

Solvent selection profoundly impacts reaction selectivity and mechanism [9] [19]. Polar aprotic solvents such as DMSO, acetonitrile, and THF enhance nucleophilic substitution pathways while suppressing elimination reactions [8] [4]. Mechanistic studies reveal that solvent choice affects proton-exchange equilibria, solvolysis rates, and product degradation pathways [9].

Water removal strategies prove essential for equilibrium-driven etherification reactions [20] [15]. Continuous water removal through molecular sieves, azeotropic distillation, or vacuum application shifts equilibrium toward ether formation [20]. This approach is particularly important for acid-catalyzed etherification where water formation is thermodynamically unfavorable [21] [22].

Pressure effects vary depending on the specific reaction mechanism [14] [23]. For reductive etherification processes, hydrogen pressures of 10-70 atm enhance reaction rates and selectivity [13] [24]. However, for conventional nucleophilic substitution reactions, atmospheric pressure conditions are generally sufficient [1] [5].

Byproduct Analysis and Yield Maximization

Primary byproducts in 1-ethoxy-3-methyl-2-butene synthesis include isomerization products, elimination products, and oligomerization species [25] [26]. The most significant byproduct is 3-methyl-3-buten-1-ol, formed through acid-catalyzed isomerization of the starting prenol material [28]. This isomerization typically accounts for 1-5% of the product mixture and can be minimized through lower reaction temperatures and shorter reaction times .

Elimination byproducts arise from competing dehydration reactions, particularly at elevated temperatures [17] [21]. 2-Methyl-2-butene formation occurs through E1 or E2 elimination mechanisms when carbocation intermediates are present [29] [21]. This side reaction becomes significant above 150°C and can be controlled through careful temperature management [30] [22].

Diethyl ether formation results from self-condensation of ethanol reactant, particularly under acid-catalyzed conditions [31] [21]. This symmetric ether typically comprises 2-8% of the product mixture and can be minimized by using excess prenol to favor cross-etherification over self-etherification [3] [32].

Oligomerization products include higher molecular weight ethers and alkene oligomers formed through secondary reactions [33] [26]. These species typically remain below 1% concentration but may accumulate during extended reaction times or at elevated temperatures [24]. Prevention strategies include controlled reaction time and temperature optimization [26].

Yield maximization strategies encompass multiple approaches targeting specific byproduct formation pathways [14] [16]. Response surface methodology (RSM) combined with stepwise regression analysis has been employed to model etherification yields and identify statistically significant variables [14] [16]. Multiobjective optimization using desirability function approaches enables simultaneous optimization of multiple reaction objectives [14].

Process intensification techniques such as microreactor technology offer enhanced control over reaction parameters and reduced byproduct formation [34]. Silicon-glass microfabricated reactors containing silver catalysts have demonstrated improved selectivity for oxidative processes related to prenol derivatives [34].

Continuous flow processing provides advantages for heat and mass transfer while enabling precise control of residence time [13] [24]. Continuous flow reactor testing with Pd/NbOPO4 catalysts achieved steady operation for 117 hours with catalyst regeneration capability [13]. Regeneration cycles showed minimal changes in surface area and acidity, though palladium site density decreased from 18 to 8 μmol/g [13].

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H225 (99.93%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index